molecular formula C24H50O B047702 4-Decyltetradecan-1-ol CAS No. 123613-13-8

4-Decyltetradecan-1-ol

Cat. No.: B047702
CAS No.: 123613-13-8
M. Wt: 354.7 g/mol
InChI Key: WBESQQWDXVCPEL-UHFFFAOYSA-N
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Description

4-Decyltetradecan-1-ol is a long-chain fatty alcohol with the molecular formula C24H50O. It is a colorless, waxy solid at room temperature and is known for its surfactant properties. This compound is primarily used in the cosmetics industry due to its ability to act as an emulsifier and stabilizer .

Scientific Research Applications

4-Decyltetradecan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.

    Biology: Employed in the formulation of liposomes for drug delivery systems.

    Medicine: Investigated for its potential use in topical formulations due to its skin-conditioning properties.

    Industry: Utilized in the production of detergents, lubricants, and plasticizers

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Decyltetradecan-1-ol can be synthesized through the reduction of the corresponding fatty acid or ester. One common method involves the hydrogenation of 4-decyltetradecanoic acid using a metal catalyst such as palladium on carbon under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via the Ziegler process, which involves the oligomerization of ethylene followed by oxidation and hydrogenation steps. This method allows for the large-scale production of fatty alcohols with high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The primary mechanism by which 4-Decyltetradecan-1-ol exerts its effects is through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of stable emulsions. This property is particularly useful in the formulation of cosmetics and pharmaceuticals. At the molecular level, it interacts with lipid bilayers, enhancing the permeability and stability of vesicular systems .

Comparison with Similar Compounds

  • 2-Decyl-1-tetradecanol
  • 2-Octyl-1-dodecanol
  • 2-Hexyl-1-decanol
  • 2-Butyl-1-octanol

Comparison: 4-Decyltetradecan-1-ol is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Compared to 2-Decyl-1-tetradecanol, it has a different position of the hydroxyl group, affecting its reactivity and solubility. The longer chain length compared to 2-Octyl-1-dodecanol and 2-Hexyl-1-decanol results in higher melting and boiling points, making it more suitable for certain industrial applications .

Properties

IUPAC Name

4-decyltetradecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50O/c1-3-5-7-9-11-13-15-17-20-24(22-19-23-25)21-18-16-14-12-10-8-6-4-2/h24-25H,3-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBESQQWDXVCPEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCCCC)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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